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Compound of Interest

Compound Name: Triphenylphosphine dibromide

Cat. No.: B085547 Get Quote

For scientists and professionals in drug development and chemical research,

triphenylphosphine dihalides (Ph₃PCl₂, Ph₃PBr₂, and Ph₃PI₂) are indispensable reagents,

primarily for the conversion of alcohols to their corresponding alkyl halides via the Appel

reaction. This guide provides a comprehensive comparison of these three key reagents,

supported by structural data, spectroscopic information, and detailed experimental protocols to

aid in reagent selection and application.

Triphenylphosphine dihalides are versatile compounds in organic synthesis, valued for their

ability to facilitate halogenation under mild conditions. The choice between the chloride,

bromide, and iodide derivatives often depends on the desired reactivity, the nature of the

substrate, and the required product. Understanding the nuances of each reagent is crucial for

optimizing synthetic routes.

Structural and Physical Properties: A Comparative
Overview
The solid-state structures of triphenylphosphine dihalides show notable differences.

Triphenylphosphine dichloride (Ph₃PCl₂) exhibits a complex structural behavior that is

dependent on the solvent from which it is crystallized. In polar solvents, it tends to form ionic

phosphonium salts, such as the unusual dinuclear ionic species [Ph₃PCl⁺···Cl⁻···⁺ClPPh₃]Cl.[1]

However, in non-polar environments like diethyl ether, it exists as a five-coordinate, non-

solvated trigonal bipyramidal molecule.[2][3] In contrast, triphenylphosphine dibromide
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(Ph₃PBr₂) and diiodide (Ph₃PI₂) adopt a four-coordinate molecular geometry, often described

as a "spoke" structure (Ph₃P–X–X).[2][4]

These structural variations, along with the differing electronegativity and size of the halogen

atoms, influence the physical and chemical properties of the dihalides.

Property
Triphenylphosphin
e Dichloride
(Ph₃PCl₂)

Triphenylphosphin
e Dibromide
(Ph₃PBr₂)

Triphenylphosphin
e Diiodide (Ph₃PI₂)

Molecular Formula C₁₈H₁₅Cl₂P[5] C₁₈H₁₅Br₂P[6] C₁₈H₁₅I₂P[7]

Molecular Weight 333.19 g/mol [5] 422.09 g/mol [6] 516.09 g/mol [7]

Appearance
Colorless to white

solid[1]

Off-white to yellow

crystalline solid

Yellow to orange

crystalline powder

Melting Point
85-100 °C

(decomposes)[1]
235 °C (decomposes) 210-220 °C

³¹P NMR (CDCl₃, δ)
Varies with structure

(ionic vs. covalent)
~50.2 ppm[8]

Not consistently

reported

Stability
Highly moisture-

sensitive[1]

Deteriorates on

keeping, moisture-

sensitive

Moisture-sensitive

Reactivity and Applications in Synthesis
The primary application of triphenylphosphine dihalides is in the Appel reaction, which converts

alcohols to alkyl halides. The general order of reactivity for the corresponding hydrogen halides

is HI > HBr > HCl, and a similar trend is observed in the reactivity of the triphenylphosphine

dihalides, influenced by the nucleophilicity of the halide ion.[9]

Triphenylphosphine dichloride (Ph₃PCl₂) is a widely used chlorinating agent for converting

alcohols and ethers to alkyl chlorides, cleaving epoxides to vicinal dichlorides, and

transforming carboxylic acids into acyl chlorides.[1] Due to the lower nucleophilicity of the

chloride ion, reactions may require more forcing conditions compared to the bromide and

iodide counterparts.
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Triphenylphosphine dibromide (Ph₃PBr₂) is a versatile reagent for the bromination of

alcohols and phenols, often proceeding without rearrangement. It is also employed in the

conversion of aldoximes to nitriles and the cleavage of acetals.

Triphenylphosphine diiodide (Ph₃PI₂) is utilized for the conversion of alcohols, thiols, and

enols into their corresponding iodides.[7] It also finds application in other transformations

such as the Beckmann rearrangement of cycloalkanone oximes to lactams.[7]

The choice of reagent can significantly impact the yield and selectivity of the reaction. While

specific comparative yield data under identical conditions is sparse in the literature, the general

reactivity trend suggests that for a given alcohol, the conversion to the alkyl iodide is often the

most facile, followed by the bromide and then the chloride.

Experimental Protocols
General Synthesis of Triphenylphosphine Dihalides
Triphenylphosphine dihalides are typically prepared fresh before use by the addition of the

corresponding halogen to a solution of triphenylphosphine.[1]

Synthesis of Triphenylphosphine Dibromide (Ph₃PBr₂):

A 1-L, three-necked flask equipped with a mechanical stirrer, a reflux condenser with an

argon inlet, and a pressure-equalizing dropping funnel is charged with 151 g (0.58 mol) of

triphenylphosphine and 350 mL of dichloromethane.[8]

The mixture is cooled to -5 °C using an ice-salt bath under an argon atmosphere.[8]

A solution of 92 g (0.58 mol) of bromine in 60 mL of dichloromethane is added dropwise over

1 hour with vigorous stirring.[8]

The instantaneous decolorization of bromine and the formation of a precipitate of

dibromotriphenylphosphorane are observed.[8] The product can be used in situ or isolated

by filtration.

Note: A similar procedure can be followed for the synthesis of triphenylphosphine dichloride

using a solution of chlorine, and for triphenylphosphine diiodide using a solution of iodine.
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The Appel Reaction: Conversion of an Alcohol to an
Alkyl Halide
The Appel reaction provides a mild method for the conversion of alcohols to alkyl halides with

inversion of stereochemistry for primary and secondary alcohols.

General Procedure for the Appel Reaction:

To a solution of the alcohol (1 equivalent) and triphenylphosphine (1.2 equivalents) in a

suitable aprotic solvent (e.g., dichloromethane, acetonitrile) at 0 °C, the halogenating agent

(1.2 equivalents of CCl₄, CBr₄, or I₂) is added portion-wise or as a solution.

The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is typically washed with water and brine. The organic

layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated

under reduced pressure.

The crude product is purified by column chromatography to separate the alkyl halide from

the triphenylphosphine oxide byproduct.

Visualizing the Appel Reaction Mechanism
The mechanism of the Appel reaction involves the initial formation of a phosphonium salt,

which then reacts with the alcohol to form an alkoxyphosphonium intermediate. Subsequent

nucleophilic attack by the halide ion yields the alkyl halide and triphenylphosphine oxide.
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Reactants

Intermediates

Products

Ph₃P

Ph₃PX₂

 + X₂

X₂ (Cl₂, Br₂, I₂)

R-OH

R-O⁻ Deprotonation
[Ph₃P-OR]⁺X⁻ + Ph₃PX₂

HX

R-X + X⁻ (Sₙ2)

Ph₃P=O

Click to download full resolution via product page

Caption: Generalized workflow of the Appel reaction.

Logical Relationships in Reagent Selection
The decision-making process for selecting the appropriate triphenylphosphine dihalide can be

visualized as follows:
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Desired Halogenation

Chlorination Bromination Iodination

Use Ph₃PCl₂ Use Ph₃PBr₂ Use Ph₃PI₂

Considerations:
- Substrate reactivity
- Reaction conditions

- Nucleophilicity of halide

Click to download full resolution via product page

Caption: Decision tree for selecting a triphenylphosphine dihalide.

Conclusion
Triphenylphosphine dihalides are powerful and versatile reagents in the synthetic chemist's

toolkit. While all three serve the primary purpose of converting alcohols to alkyl halides, their

reactivity, stability, and structural characteristics vary significantly. Ph₃PI₂ is generally the most

reactive, followed by Ph₃PBr₂, and then Ph₃PCl₂, a trend that aligns with the nucleophilicity of

the respective halide ions. The choice of reagent should be carefully considered based on the

specific requirements of the synthesis, including the nature of the substrate and the desired

outcome. The provided protocols and diagrams serve as a practical guide for the effective

application of these important compounds in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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